
Atr-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atr-IN-15 is a potent inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response, particularly in the repair of single-stranded DNA breaks. This compound has an inhibitory concentration (IC50) of 8 nanomolar against ATR kinase and also targets LoVo cells, DNA-dependent protein kinase (DNA-PK), and phosphoinositide 3-kinase (PI3K) with higher IC50 values .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturing companies. general synthetic methods for ATR inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.
化学反応の分析
Types of Reactions
Atr-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Atr-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ATR kinase in DNA damage response pathways.
Biology: Employed in cell-based assays to investigate the effects of ATR inhibition on cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new ATR inhibitors and related compounds for pharmaceutical applications.
作用機序
Atr-IN-15 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including the arrest of the cell cycle by activation of intra-S-phase and G2-M-phase checkpoints, stabilization of replication forks, and the repair of DNA damage .
類似化合物との比較
Similar Compounds
BAY 1895344: Another ATR inhibitor with potent activity against ATR kinase.
AZD6738: An ATR inhibitor used in combination with other therapies for cancer treatment.
M6620: An ATR inhibitor explored in clinical trials for its potential to enhance the efficacy of DNA-damaging agents.
Uniqueness
Atr-IN-15 is unique due to its high potency and selectivity for ATR kinase. It has a lower IC50 value compared to other ATR inhibitors, making it a valuable tool for studying ATR-related pathways and developing new therapeutic strategies.
特性
分子式 |
C19H22N8O |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
(3R)-3-methyl-4-[6-methyl-2-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)imidazo[1,5-a]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-15(16-5-7-21-25(16)3)23-19-18(14-4-6-20-24-14)22-13(2)27(17)19/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)/t12-/m1/s1 |
InChIキー |
ZZBXMUWXLWRZGV-GFCCVEGCSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |
正規SMILES |
CC1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


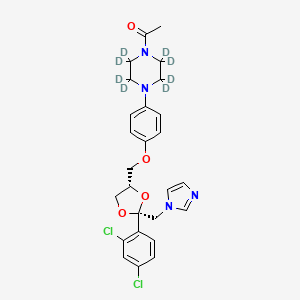
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
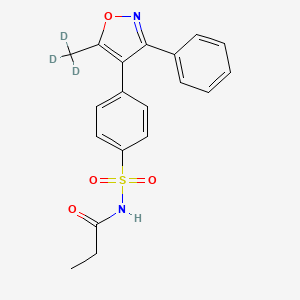


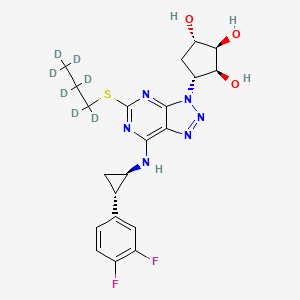
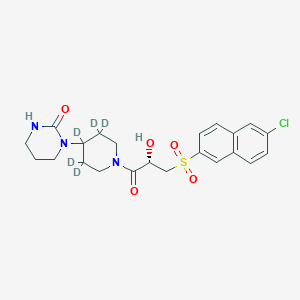

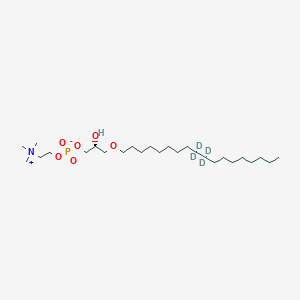
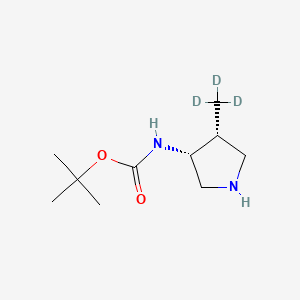
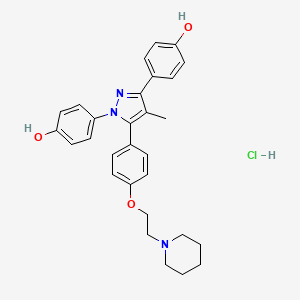
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
